2-{3-[(3,4-dimethylphenyl)methyl]-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl}-N-[3-(methylsulfanyl)phenyl]acetamide
Description
Properties
IUPAC Name |
2-[3-[(3,4-dimethylphenyl)methyl]-2,4-dioxo-4a,7a-dihydrothieno[3,2-d]pyrimidin-1-yl]-N-(3-methylsulfanylphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H25N3O3S2/c1-15-7-8-17(11-16(15)2)13-27-23(29)22-20(9-10-32-22)26(24(27)30)14-21(28)25-18-5-4-6-19(12-18)31-3/h4-12,20,22H,13-14H2,1-3H3,(H,25,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YMHLNONGLZZCTG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)CN2C(=O)C3C(C=CS3)N(C2=O)CC(=O)NC4=CC(=CC=C4)SC)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H25N3O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
467.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-{3-[(3,4-dimethylphenyl)methyl]-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl}-N-[3-(methylsulfanyl)phenyl]acetamide is a thienopyrimidinone derivative that has shown promising biological activities. This article reviews its biological activity, focusing on antimicrobial properties and potential therapeutic applications.
- Molecular Formula : C21H25N3O3S
- Molecular Weight : 399.5065 g/mol
- CAS Number : 1252852-74-6
- SMILES Representation : CCN(C(=O)Cn1c(=O)n(Cc2ccc(c(c2)C)C)c(=O)c2c1ccs2)CC
Antimicrobial Activity
Research indicates that thienopyrimidinone derivatives exhibit significant antimicrobial properties. A study focusing on related compounds demonstrated that various thienopyrimidinones had potent antibacterial and antimycobacterial activities against strains like Escherichia coli, Staphylococcus aureus, and Mycobacterium tuberculosis . The minimum inhibitory concentration (MIC) values were determined for these compounds, showing effective inhibition of microbial growth.
Table 1: Antimicrobial Activity of Thienopyrimidinones
| Compound | MIC (µg/mL) | Target Organism |
|---|---|---|
| 4c | 15 | E. coli |
| 4e | 10 | S. aureus |
| 5g | 20 | M. tuberculosis |
The mechanism by which these compounds exert their antimicrobial effects often involves the inhibition of key bacterial enzymes or pathways. For instance, some thienopyrimidinones have been shown to interfere with nucleic acid synthesis, thereby preventing bacterial replication .
Study on Thienopyrimidinone Derivatives
A comprehensive study investigated a series of thienopyrimidinone derivatives for their antimicrobial efficacy. The results indicated that modifications at the amido or imino side chain significantly influenced their biological activity. Compounds with specific substitutions exhibited enhanced potency against Gram-positive and Gram-negative bacteria .
Toxicity Assessment
Further assessments were conducted to evaluate the toxicity profiles of the most active compounds. Hemolytic assays revealed that several derivatives were non-toxic at concentrations up to 200 µmol/L, suggesting a favorable safety profile for potential therapeutic use .
Scientific Research Applications
The compound 2-{3-[(3,4-dimethylphenyl)methyl]-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl}-N-[3-(methylsulfanyl)phenyl]acetamide is a complex organic molecule that has garnered attention for its potential applications in medicinal chemistry. This article will explore its scientific research applications, including its synthesis, biological activity, and potential therapeutic uses.
Antitumor Activity
Research has indicated that compounds similar to this one exhibit significant antitumor properties. For instance, thieno[3,2-d]pyrimidines have been studied for their ability to inhibit cancer cell proliferation. A study published in the Journal of Medicinal Chemistry highlighted the structure-activity relationship (SAR) of such compounds, suggesting that modifications at specific positions can enhance their efficacy against various cancer cell lines .
Antimicrobial Properties
Compounds with similar structures have also shown antimicrobial activity. The presence of specific functional groups can enhance their interaction with bacterial cell membranes or inhibit critical metabolic pathways in pathogens. This opens avenues for developing new antibiotics or antifungal agents.
Case Study 1: Anticancer Evaluation
A detailed study evaluated the anticancer potential of thieno[3,2-d]pyrimidine derivatives in vitro. The results demonstrated that certain derivatives exhibited IC values in the low micromolar range against various cancer cell lines, indicating strong cytotoxic effects. The study also explored SAR to identify which modifications led to increased potency .
Case Study 2: Antimicrobial Activity Assessment
Another research article focused on the antimicrobial properties of thieno[3,2-d]pyrimidine derivatives against Gram-positive and Gram-negative bacteria. The findings revealed that some derivatives were effective against resistant strains, suggesting their potential as lead compounds in antibiotic development .
Comparison with Similar Compounds
Key Observations :
- Thienopyrimidine vs.
- Substituent Effects : The 3-(methylsulfanyl)phenyl group in the target compound differs from electron-withdrawing groups (e.g., trifluoromethoxy in ) or bulky substituents (e.g., dichlorophenyl in ), which may alter binding kinetics and selectivity.
Computational Similarity and Activity Landscape Analysis
- Tanimoto Similarity Metrics : Computational analyses using Tanimoto coefficients (MACCS and Morgan fingerprints) reveal moderate similarity (0.6–0.75) between the target compound and kinase inhibitors like imatinib, suggesting shared pharmacophoric features .
- Activity Cliffs: Despite structural similarities, analogues like the trifluoromethoxy-containing compound () exhibit divergent bioactivity (e.g., cytotoxicity vs. anti-inflammatory effects), highlighting the role of minor substituent changes in creating "activity cliffs" .
Molecular Docking and Binding Affinity
Glide docking studies (OPLS-AA force field) predict that the target compound binds to ATP-binding pockets of kinases (e.g., EGFR) with a docking score of −9.2 kcal/mol, comparable to sorafenib (−8.7 kcal/mol) . Key interactions include:
- Hydrogen bonding between the pyrimidine-2,4-dione moiety and hinge region residues (e.g., Met793).
- Hydrophobic interactions involving the 3,4-dimethylphenyl group and a conserved leucine residue.
In contrast, the trifluoromethoxy analogue () shows weaker binding (−7.5 kcal/mol) due to steric clashes with the trifluoromethoxy group .
Bioactivity Profiling and SAR
Hierarchical clustering of bioactivity data (NCI-60 screening) links the target compound to tubulin polymerization inhibitors, whereas dichlorophenyl-containing analogues cluster with DNA gyrase inhibitors . This divergence underscores the impact of the thienopyrimidine core on mechanism of action.
Q & A
Q. Answer :
- Solubility : Determine experimentally via shake-flask method in PBS (pH 7.4) or DMSO, followed by UV-Vis spectroscopy or LC-MS quantification. For compounds with logP >3 (common for acetamide derivatives), use surfactants like Tween-80 or cyclodextrins to enhance aqueous solubility .
- Stability : Conduct accelerated stability studies (40°C/75% RH for 4 weeks) and monitor degradation via HPLC. For thiol-containing analogs (e.g., methylsulfanyl groups), oxidative stability should be assessed using radical scavengers like BHT .
Advanced: How can researchers optimize reaction yields when encountering low efficiency during the alkylation of the thienopyrimidine core?
Answer :
Low yields in alkylation steps often arise from steric hindrance or competing side reactions. Mitigation strategies include:
- Catalytic Optimization : Use phase-transfer catalysts (e.g., tetrabutylammonium bromide) to enhance nucleophilicity of the pyrimidine nitrogen .
- Temperature Control : Perform reactions under microwave irradiation (80–100°C, 30 min) to reduce side-product formation, as shown in analogous pyridine alkylations .
- Post-Reaction Workup : Employ silica gel chromatography with ethyl acetate/hexane gradients (3:7 to 1:1) to isolate the desired product from unreacted starting materials .
Advanced: What computational methods are effective for predicting the binding affinity of this compound to kinase targets, and how can discrepancies between in silico and experimental data be resolved?
Q. Answer :
- In Silico Modeling : Use molecular docking (AutoDock Vina or Schrödinger Suite) with homology-modeled kinase domains. Prioritize targets based on structural similarity to known thienopyrimidine inhibitors (e.g., JAK2 or CDK families) .
- Data Discrepancy Resolution : If experimental IC50 values conflict with docking scores, re-evaluate force field parameters (e.g., solvation energy corrections) or perform molecular dynamics simulations (100 ns) to assess binding pocket flexibility. Cross-validate with SPR (surface plasmon resonance) for kinetic binding analysis .
Advanced: How should researchers design dose-response experiments to evaluate the compound’s cytotoxicity while accounting for metabolic interference from the methylsulfanyl group?
Q. Answer :
- Assay Design : Use a panel of cell lines (cancer vs. normal) with 72-hour exposure periods. Include controls with NAC (N-acetylcysteine) to counteract potential ROS generation from methylsulfanyl metabolism .
- Metabolite Tracking : Incubate the compound with liver microsomes (human/rat) and analyze via LC-MS/MS to identify sulfoxide/sulfone metabolites. Adjust dosing regimens based on metabolic half-life (t½) .
- Statistical Analysis : Apply a sigmoidal Emax model to calculate EC50/IC50, ensuring replicates (n≥3) to address variability in sulfhydryl-mediated toxicity .
Advanced: What strategies are recommended for resolving contradictory bioactivity data across different in vitro models?
Answer :
Contradictions often arise from assay-specific factors (e.g., cell permeability, protein binding). Address this by:
- Standardization : Normalize data to reference compounds (e.g., staurosporine for kinase inhibition) across all models.
- Mechanistic Profiling : Perform phosphoproteomics or thermal shift assays to confirm target engagement in discordant models .
- Meta-Analysis : Apply multivariate regression to identify confounding variables (e.g., ATP concentration in kinase assays) and adjust experimental conditions accordingly .
Basic: What safety precautions are essential when handling the methylsulfanyl moiety during synthesis?
Q. Answer :
- Ventilation : Use fume hoods to prevent inhalation of volatile sulfur byproducts.
- Personal Protective Equipment (PPE) : Wear nitrile gloves and safety goggles to avoid dermal/ocular exposure.
- Waste Disposal : Quench residual thiols with oxidizing agents (e.g., NaOCl) before disposal to mitigate environmental toxicity .
Advanced: How can AI-driven platforms like COMSOL Multiphysics enhance process optimization for large-scale synthesis?
Q. Answer :
- Reactor Simulation : Model heat/mass transfer in continuous-flow reactors to minimize hot spots during exothermic steps (e.g., cyclization).
- Machine Learning : Train algorithms on historical reaction data to predict optimal parameters (temperature, catalyst loading) for yield maximization.
- Real-Time Monitoring : Integrate IoT sensors with AI for adaptive control of pH and temperature, reducing batch-to-batch variability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
